

Application Notes and Protocols for Using Amphotericin B in Fungal Cell Culture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amphotericin A

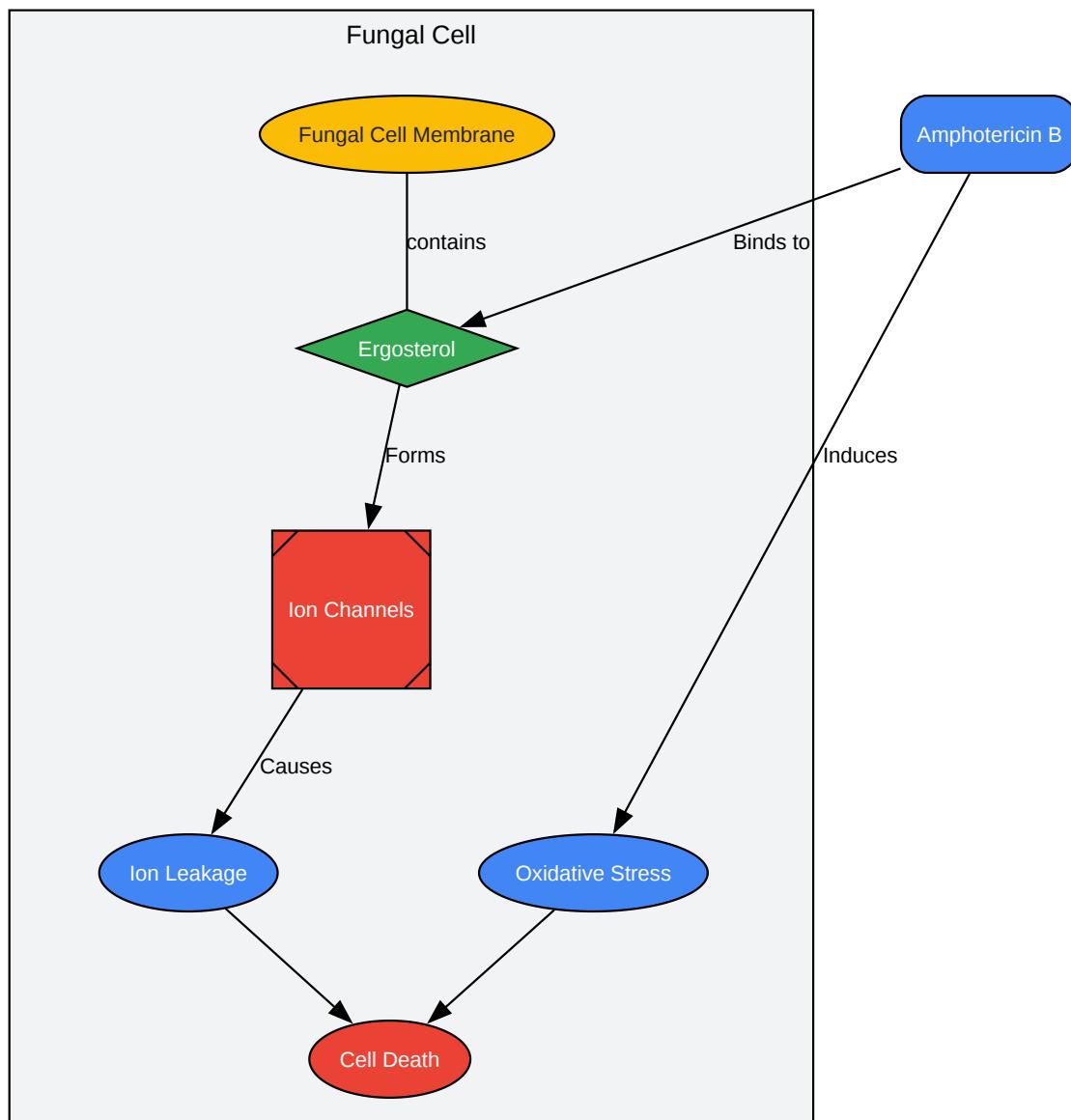
Cat. No.: B1665486

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective use of Amphotericin B in fungal cell culture for research and drug development purposes. This document outlines the mechanism of action, provides detailed protocols for its application and for assessing its efficacy and cytotoxicity, and presents relevant quantitative data in a structured format.

Introduction to Amphotericin B


Amphotericin B is a polyene macrolide antibiotic derived from *Streptomyces nodosus*. It is a potent antifungal agent widely used in cell culture to prevent or eliminate fungal and yeast contamination.^{[1][2][3]} Its broad spectrum of activity makes it a valuable tool in maintaining aseptic conditions, particularly when working with primary cell cultures.^[1] However, its potential for cytotoxicity necessitates careful determination of optimal working concentrations.^[1]

Mechanism of Action

Amphotericin B's primary antifungal activity stems from its high affinity for ergosterol, the principal sterol in fungal cell membranes. In contrast, it has a lower affinity for cholesterol, the predominant sterol in mammalian cell membranes, which accounts for its selective toxicity.

The binding of Amphotericin B to ergosterol leads to the formation of transmembrane channels or pores. This disrupts the integrity of the fungal cell membrane, causing leakage of essential intracellular components such as monovalent ions (K⁺, Na⁺, H⁺, and Cl⁻) and other small

molecules. This leakage leads to a disruption of cellular homeostasis and ultimately results in fungal cell death. Additionally, Amphotericin B is thought to induce oxidative stress within fungal cells, contributing to its fungicidal effect.

[Click to download full resolution via product page](#)

Mechanism of action of Amphotericin B on fungal cells.

Data Presentation

Recommended Working Concentrations

The recommended concentration of Amphotericin B for preventing or treating fungal contamination in cell culture typically ranges from 0.25 to 2.5 $\mu\text{g/mL}$. It is crucial to determine the optimal concentration for each specific cell line to minimize cytotoxicity while ensuring effective antifungal activity.

Application	Recommended Concentration ($\mu\text{g/mL}$)
Prophylactic Use (Prevention)	0.25 - 1.0
Treatment of Active Contamination	1.0 - 2.5

Note: Higher concentrations should be used for short-term treatment of active contamination.

Minimum Inhibitory Concentrations (MIC)

The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values of Amphotericin B against common fungal contaminants.

Fungal Species	MIC Range ($\mu\text{g/mL}$)	MIC_{50} ($\mu\text{g/mL}$)	MIC_{90} ($\mu\text{g/mL}$)
Aspergillus fumigatus	0.03 - 1.0	1	-
Aspergillus flavus	-	1	-
Aspergillus niger	-	1	-
Aspergillus terreus	-	2	-
Candida albicans	0.125 - 1	0.25	0.5
Candida glabrata	0.25 - 2	0.5 - 1	1
Candida parapsilosis	-	-	-
Candida tropicalis	-	-	-
Candida krusei	-	0.5	1
Cryptococcus neoformans	0.03 - 1.0	-	-
Fusarium spp.	-	-	-
Mucor mucedo	0.03 - 1.0	-	-
Scedosporium spp.	-	≥ 8	-
Zygomycetes	-	-	-

MIC_{50} and MIC_{90} represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

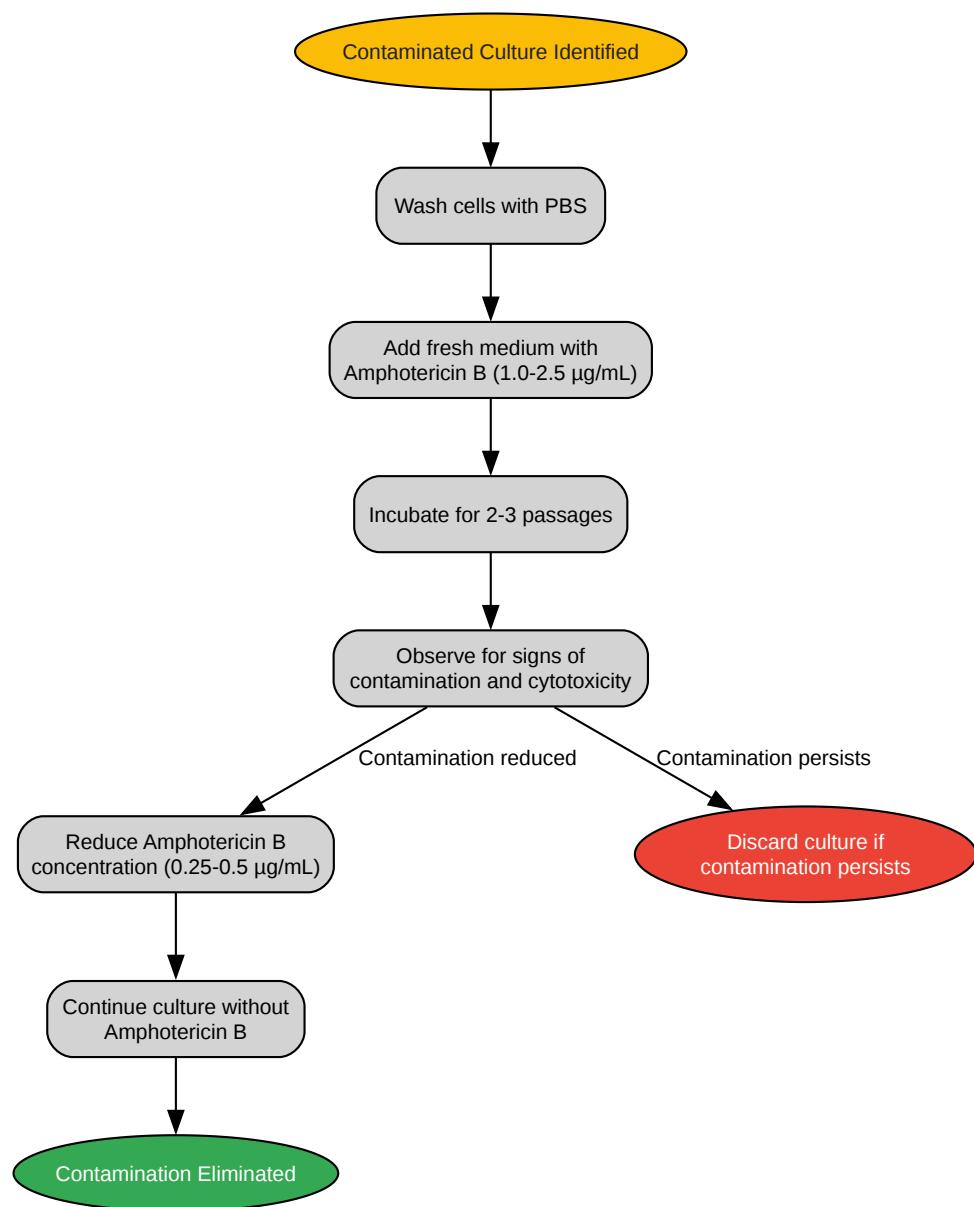
Minimum Fungicidal Concentrations (MFC)

The MFC is the lowest concentration of an antimicrobial agent that prevents the growth of an organism after subculture on antibiotic-free media.

Fungal Species	MFC Range ($\mu\text{g/mL}$)	MFC ₅₀ ($\mu\text{g/mL}$)	MFC ₉₀ ($\mu\text{g/mL}$)
Aspergillus fumigatus	-	<1	-
Aspergillus flavus	-	<1	-
Aspergillus niger	-	<1	-
Candida albicans	-	-	1
Candida parapsilosis	-	-	16
Candida tropicalis	-	-	16
Candida glabrata	-	-	16
Fusarium spp.	-	-	-
Scopulariopsis spp.	-	-	-

Cytotoxicity Data

Amphotericin B can exhibit toxicity to mammalian cells, primarily due to its interaction with cholesterol in the cell membrane. The following table provides examples of the 50% inhibitory concentration (IC₅₀) for different mammalian cell lines.


Cell Line	Incubation Time (hours)	IC ₅₀ ($\mu\text{g/mL}$)
HEK293	-	-
HepG2	-	-
J774.A1	-	-

Note: Specific IC₅₀ values can vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol for Eradication of Fungal Contamination

This protocol outlines the steps for treating a contaminated cell culture with Amphotericin B.

[Click to download full resolution via product page](#)

Workflow for eliminating fungal contamination.

Materials:

- Phosphate-Buffered Saline (PBS), sterile

- Complete cell culture medium
- Amphotericin B stock solution (e.g., 250 µg/mL)
- Contaminated cell culture

Procedure:

- Isolate the Contaminated Culture: Immediately move the contaminated flask or plate to a separate incubator or designated area to prevent cross-contamination.
- Wash the Cells: Aspirate the contaminated medium. Gently wash the cell monolayer twice with sterile PBS to remove as much of the fungal contamination as possible.
- Apply Treatment Medium: Add fresh, pre-warmed complete culture medium containing Amphotericin B at a treatment concentration (e.g., 2.5 µg/mL).
- Incubate: Incubate the culture under its normal growth conditions (e.g., 37°C, 5% CO₂).
- Monitor the Culture: Observe the culture daily for signs of remaining fungal contamination and for any signs of cytotoxicity to the cultured cells (e.g., changes in morphology, detachment).
- Subculture: After 2-3 days, or when the cells reach confluence, subculture the cells as you normally would. Continue to use medium containing the treatment concentration of Amphotericin B.
- Step-Down Concentration: After 2-3 passages in the treatment concentration, if the contamination appears to be eliminated, reduce the Amphotericin B concentration to a prophylactic level (e.g., 0.25 µg/mL) for another 1-2 passages.
- Return to Normal Medium: If the culture remains free of contamination, switch back to a medium without Amphotericin B.
- Monitor for Recurrence: Continue to monitor the culture closely for any signs of recurring contamination.

- Discard if Necessary: If the contamination persists despite treatment, it is strongly recommended to discard the culture to prevent further spread.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

Materials:

- 96-well microtiter plate
- Fungal isolate to be tested
- Appropriate broth medium (e.g., RPMI-1640)
- Amphotericin B stock solution
- Sterile saline or PBS
- Spectrophotometer
- Incubator

Procedure:

- Prepare Fungal Inoculum: Culture the fungal isolate on an appropriate agar medium. Prepare a suspension of the fungal spores or yeast cells in sterile saline and adjust the concentration to a standardized density (e.g., 0.5 McFarland standard). Further dilute this suspension in the broth medium to achieve the desired final inoculum concentration in the wells (typically 0.5×10^3 to 2.5×10^3 CFU/mL).
- Prepare Amphotericin B Dilutions: Perform serial two-fold dilutions of the Amphotericin B stock solution in the broth medium in the 96-well plate to cover the desired concentration range (e.g., 0.03 to 16 μ g/mL).
- Inoculate the Plate: Add the prepared fungal inoculum to each well containing the Amphotericin B dilutions. Include a positive control well (inoculum without Amphotericin B)

and a negative control well (broth medium only).

- Incubate: Incubate the plate at the optimal temperature for the fungal species (e.g., 35°C) for 24-72 hours, depending on the growth rate of the fungus.
- Determine MIC: The MIC is the lowest concentration of Amphotericin B that shows no visible growth. For molds, the endpoint is often defined as 100% growth inhibition.

Protocol for Determination of Minimum Fungicidal Concentration (MFC)

This protocol is a continuation of the MIC assay.

Materials:

- Agar plates (e.g., Sabouraud Dextrose Agar)
- Micropipette
- Incubator

Procedure:

- Subculture from MIC Plate: Following the determination of the MIC, take a fixed volume (e.g., 10-100 µL) from each well that showed no visible growth in the MIC assay.
- Plate on Agar: Spread the aliquot onto a fresh agar plate that does not contain any antifungal agent.
- Incubate: Incubate the plates at the appropriate temperature and for a sufficient time to allow for fungal growth (typically 24-72 hours).
- Determine MFC: The MFC is the lowest concentration of Amphotericin B from the MIC assay that results in no fungal growth or a significant reduction in the number of colonies (e.g., ≥99.9% killing) on the subculture plates.

Protocol for Assessing Cytotoxicity using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

- Mammalian cell line of interest
- 96-well cell culture plate
- Complete culture medium
- Amphotericin B
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Seed Cells: Seed the mammalian cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Treat with Amphotericin B: Remove the medium and add fresh medium containing various concentrations of Amphotericin B. Include untreated control wells.
- Incubate: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- Add MTT Reagent: After the incubation period, add 10-20 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
- Solubilize Formazan Crystals: Remove the medium containing MTT and add 100-200 μ L of a solubilization solution to each well to dissolve the formazan crystals.
- Measure Absorbance: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background

absorbance.

- Calculate Cell Viability: Express the absorbance of the treated wells as a percentage of the absorbance of the untreated control wells to determine the percentage of cell viability. The IC₅₀ value can be calculated from the dose-response curve.

Stability and Storage

Amphotericin B solution is stable for approximately 3 days at 37°C in cell culture medium. For long-term storage, the stock solution should be stored at -20°C.

Conclusion

Amphotericin B is a powerful tool for controlling fungal contamination in cell culture. By understanding its mechanism of action and following established protocols for its use and evaluation, researchers can effectively maintain the integrity of their cell cultures and obtain reliable experimental results. It is imperative to empirically determine the optimal concentration for each cell line to balance antifungal efficacy with potential cytotoxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. Eradication of fungus and mold contamination - Cellculture2 [\[cellculture2.altervista.org\]](http://cellculture2.altervista.org)
- 3. Antifungals Reagents in Cell Culture [\[sigmaaldrich.com\]](http://sigmaaldrich.com)
- To cite this document: BenchChem. [Application Notes and Protocols for Using Amphotericin B in Fungal Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1665486#using-amphotericin-a-in-fungal-cell-culture\]](https://www.benchchem.com/product/b1665486#using-amphotericin-a-in-fungal-cell-culture)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com